2-Methylcinnamic Acid
Overview
Description
2-Methylcinnamic Acid is a member of cinnamic acids . It has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus .
Synthesis Analysis
This compound may be used as a starting reagent for the total synthesis of the cytotoxic alkaloid, 22-hydroxyacuminatine, and for the preparation of (E)-2-methylcinnamic acid i-butylammonium salt . Its synthesis by the asymmetric hydrogenation of α-methylcinnamic acid has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C10H10O2 . It contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point ranges from 174 - 176 °C, and it has an estimated boiling point of 228.88°C .Scientific Research Applications
Synthesis of Labelled Compounds as Antitumour Agents : 2-Methylcinnamic acid is used to synthesize labelled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as antitumor agents. These compounds, being inhibitors of DNA repair, have significant implications in cancer treatment (Berry & Threadgill, 1996).
Metabolism in Human Small Intestinal Epithelium : Hydroxycinnamic acids, including this compound, are metabolized in the human small intestinal epithelium. This metabolism involves phase I (de-esterification) and phase II (glucuronidation, sulfation, and O-methylation) reactions, which are crucial for understanding their bioavailability and health benefits (Kern et al., 2003).
Stereoselective Synthesis of [E]-α-Methylcinnamic Acids : The compound aids in the stereoselective synthesis of [E]-α-methylcinnamic acids, which are valuable in synthesizing hypolipidemic agents and serine protease inhibitors (Basavaiah et al., 1999).
Photodimerization in Cinnamic Acid Crystals : Studies on 4-methylcinnamic acid crystal reveal insights into solid-state photodimerization reactions. This understanding is essential in the fields of crystal engineering and molecular materials science (Ghosh et al., 1998).
Effects on Neuromuscular Transmission : Derivatives of this compound, like 2-chloro-4-bromo-alpha-methylcinnamic acid, have been studied for their effects on neuromuscular transmission, which could have implications in pharmacology and neurophysiology (Geng et al., 1995).
Metabolism in Hepatic Model Systems : The metabolism of hydroxycinnamic acids by HepG2 cells, a model of the human liver, highlights the importance of understanding hepatic metabolism for assessing bioavailability and potential health benefits (Mateos et al., 2006).
Enhancing Hyperthermic Cytotoxicity in Cancer Research : The combination of 2-cyanocinnamic acid with oxidizing dyes can enhance hyperthermic cytotoxicity in cancer cells, suggesting potential applications in cancer therapy (Wang et al., 1987).
Enantioselective Hydrogenation in Organic Synthesis : The enantioselective hydrogenation of α-methylcinnamic acid over modified catalysts is crucial for the production of specific enantiomers of pharmaceutical importance (Sun et al., 2013).
Discovery of Potent FFA1 (GPR40) Agonist : A study on dihydrocinnamic acids led to the discovery of TUG-469, a potent and selective full FFA1 agonist, which is significant for treating type 2 diabetes (Christiansen et al., 2010).
Overcoming Antifungal Tolerance : Cinnamic acid analogs, including 4-chloro-α-methyl- and 4-methylcinnamic acids, have been identified as effective in overcoming antifungal tolerance, indicating their potential in developing new antifungal strategies (Kim et al., 2017).
Mechanism of Action
- Studies have reported that 2-Methylcinnamic Acid exhibits antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
- This compound interacts with its targets through various mechanisms. For example, it may modulate membrane fluidity, cell growth, and proliferation by affecting sterols (such as ergosterol) in fungal cells .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
The use of cinnamic acid, including 2-Methylcinnamic Acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . This suggests potential future directions in the field of sustainable materials science.
Biochemical Analysis
Biochemical Properties
2-Methylcinnamic Acid interacts with various enzymes and proteins in biochemical reactions . It has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus
Cellular Effects
It has been reported to exhibit strong anti-fungal activity, suggesting that it may influence cell function by inhibiting the growth of certain fungi
Molecular Mechanism
It is known to interact with various enzymes and proteins, but the nature of these interactions and how they result in its observed effects is not clear
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBWHPZXKLUEX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901046 | |
Record name | NoName_96 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-57-1, 2373-76-4 | |
Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2373-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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